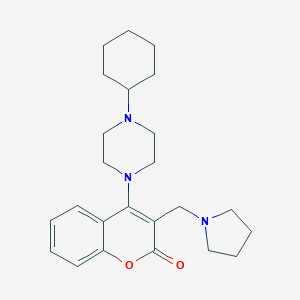![molecular formula C19H28N2O5 B247074 Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate, also known as EMDP, is a synthetic compound that belongs to the class of psychoactive substances. EMDP is a derivative of the chemical compound MDPV (Methylenedioxypyrovalerone), which is a popular designer drug that has been banned in many countries due to its potential for abuse and addiction. EMDP is a relatively new compound that has gained attention in the scientific community for its potential application in research studies.
作用机制
The mechanism of action for Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the psychoactive effects of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate, which include euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to have a number of biochemical and physiological effects in the body. These effects include an increase in heart rate, blood pressure, and body temperature. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has also been found to cause a release of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and appetite.
实验室实验的优点和局限性
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has a number of advantages for use in lab experiments. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate is a relatively new compound that has not been extensively studied, which makes it an attractive option for researchers who are interested in exploring new areas of scientific inquiry. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments.
However, there are also limitations to the use of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate in lab experiments. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate is a psychoactive substance that has the potential for abuse and addiction, which raises ethical concerns about its use in research studies. Additionally, Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has not been extensively studied, which means that there is limited information available about its long-term effects on the body.
未来方向
There are a number of future directions for research on Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate. One area of interest is the potential of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate as a treatment for psychiatric disorders, such as depression and anxiety. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to have a similar mechanism of action to other psychoactive substances that have shown promise in the treatment of these disorders.
Another area of interest is the potential of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate as a tool for studying the dopamine transporter. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of this transporter in the regulation of dopamine levels in the brain.
Conclusion
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate is a synthetic compound that has gained attention in the scientific community for its potential application in research studies. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has a similar mechanism of action to other psychoactive substances, which makes it an attractive option for researchers who are interested in exploring new areas of scientific inquiry. While there are limitations to the use of Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate in lab experiments, there are also a number of future directions for research on this compound.
合成方法
The synthesis method for Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) with 2,5-dimethoxyaniline (DMA) and piperidine in the presence of ethyl chloroformate. The resulting product is Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate, which is a white crystalline powder that is soluble in organic solvents.
科学研究应用
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has been used in scientific research studies to investigate its potential as a psychoactive substance. Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate may have a similar mechanism of action to other psychoactive substances, such as cocaine and amphetamines.
属性
产品名称 |
Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate |
|---|---|
分子式 |
C19H28N2O5 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-4-26-19(23)14-6-5-10-21(13-14)11-9-18(22)20-16-12-15(24-2)7-8-17(16)25-3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,22) |
InChI 键 |
KKCXLTDHQXIDPD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
规范 SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)
![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)